N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide

Description

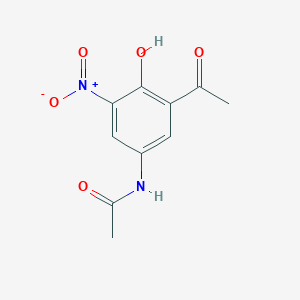

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5(13)8-3-7(11-6(2)14)4-9(10(8)15)12(16)17/h3-4,15H,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSCJQUQAZJVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)NC(=O)C)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of N 3 Acetyl 4 Hydroxy 5 Nitrophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the acetyl protons, the acetamide (B32628) protons, and the hydroxyl proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic effects of the substituents on the phenyl ring. The integration of the signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the number of neighboring protons.

Due to the lack of publicly available experimental data, a representative data table cannot be provided at this time.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. For instance, the carbonyl carbons of the acetyl and acetamide groups would resonate at a significantly downfield position compared to the aromatic carbons.

A representative data table is not available due to the absence of specific experimental data in the public domain.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in assigning the signals of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals for each C-H bond.

As specific experimental data for this compound is not available, a detailed analysis of 2D NMR correlations cannot be presented.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Characteristic Vibrational Frequencies for Acetamide (C=O, N-H) and Nitro (NO₂) Groups

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The acetamide group would exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the amide would appear as a moderate to strong band around 3200-3400 cm⁻¹. The nitro (NO₂) group would be characterized by two strong stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

A representative data table is not available due to the absence of specific experimental data in the public domain.

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Investigation of Intermolecular Interactions and Crystal Packing

The molecule possesses several functional groups capable of forming strong hydrogen bonds: the hydroxyl (-OH) group, the amide (-NH) group, and the nitro (-NO₂) group. The hydroxyl and amide groups can act as hydrogen bond donors, while the carbonyl oxygen of the acetyl and amide groups, the oxygen atoms of the nitro group, and the hydroxyl oxygen can all serve as hydrogen bond acceptors. It is therefore highly probable that the crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds.

In analogous structures containing similar functional groups, such as isomers like N-(4-hydroxy-2-nitrophenyl)acetamide, both intramolecular and intermolecular hydrogen bonds are observed. For instance, an intramolecular hydrogen bond can form between the amide N-H and an oxygen atom of the ortho-nitro group. researchgate.net Concurrently, intermolecular hydrogen bonds, for example between the hydroxyl group of one molecule and the amide oxygen of another, can link molecules into chains or more complex three-dimensional networks. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC, Column Chromatography)

Chromatographic techniques are indispensable tools for the purification, isolation, and purity assessment of synthesized organic compounds. For this compound and its isomers, a variety of chromatographic methods can be employed, with the choice of technique depending on the scale of the separation and the desired purity level.

Column Chromatography

Flash column chromatography is a widely used and effective method for the purification of reaction mixtures on a preparative scale. For a constitutional isomer, N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide, a successful purification has been reported using silica (B1680970) gel as the stationary phase. chemicalbook.com The separation of isomers was achieved using a gradient elution system. chemicalbook.com This suggests that a similar approach could be adapted for the purification of this compound. The polarity of the solvent system would be a critical parameter to optimize for achieving good resolution from starting materials, byproducts, and other isomers.

A typical procedure for a related compound is detailed in the table below.

Table 1: Example of Column Chromatography Parameters for an Isomer

| Parameter | Description |

|---|---|

| Compound | N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide chemicalbook.com |

| Stationary Phase | Silica gel chemicalbook.com |

| Mobile Phase | Gradient elution with hexane (B92381) and ethyl acetate (B1210297) chemicalbook.com |

| Elution Steps | 1. Hexane/30% Ethyl Acetate 2. Hexane/50% Ethyl Acetate chemicalbook.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

For the analytical assessment of purity and for small-scale purification, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice due to their high resolution and sensitivity. While a specific HPLC or UPLC method for this compound is not detailed in the available literature, a method for a structurally related compound, N-(3-Acetyl-4-hydroxyphenyl)acetamide, has been described. sielc.com This method utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier. sielc.com

Given the polar nature of this compound, a reverse-phase HPLC or UPLC method would be a suitable starting point for method development. The key parameters to optimize would include the choice of stationary phase (e.g., C18, C8), the composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer), the pH of the mobile phase, and the column temperature. The use of smaller particle size columns, characteristic of UPLC, could offer faster analysis times and improved resolution. sielc.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-hydroxy-2-nitrophenyl)acetamide |

| N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide |

Structure Activity Relationship Sar Studies for N 3 Acetyl 4 Hydroxy 5 Nitrophenyl Acetamide and Its Derivatives

Influence of Substituent Positions on Aromatic Ring

The arrangement of substituents on the phenyl ring of N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide is a critical factor in defining its interaction with biological targets. The interplay between the hydroxyl, nitro, and acetyl groups, along with the potential for additional substitutions, dictates the compound's electronic and steric properties, which in turn influences its biological efficacy.

Effects of Hydroxyl Group Placement on Polarity and Activity

Table 1: Predicted Influence of Hydroxyl Group Position on Polarity and Activity

| Position of Hydroxyl Group | Expected Polarity | Predicted Biological Activity |

|---|---|---|

| C4 (ortho to acetyl) | Moderate | Potentially high due to intramolecular hydrogen bonding influencing conformation. |

| C2 (ortho to acetamide) | High | May decrease membrane permeability due to increased polarity. |

Impact of Nitro Group Position on Electronic Effects and Target Interactions

The nitro group is a strong electron-withdrawing group, and its position on the aromatic ring significantly influences the electronic distribution of the entire molecule. In the parent compound, the nitro group at the C5 position exerts a strong electron-withdrawing effect, which can be crucial for its biological activity by modulating the acidity of the hydroxyl group and the reactivity of the aromatic ring. stackexchange.com The electronic effects of the nitro group are most pronounced when it is at the ortho or para position relative to other substituents due to resonance. youtube.com

Shifting the nitro group to the ortho or para position relative to the acetamide (B32628) group would more strongly withdraw electron density from the ring, potentially altering the compound's interaction with electron-rich pockets in a biological target. quora.com

Table 2: Predicted Impact of Nitro Group Position on Electronic Effects and Activity

| Position of Nitro Group | Electronic Effect | Predicted Biological Activity |

|---|---|---|

| C5 (meta to acetamide) | Strong inductive electron withdrawal. | Modulates acidity of the hydroxyl group and influences target binding. |

| C2 (ortho to acetamide) | Strong resonance and inductive electron withdrawal. youtube.com | May enhance binding to electron-rich targets but could also affect selectivity. |

Role of Halogen Substitution on Potency and Lipophilicity

The introduction of halogen atoms at various positions on the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's potency and lipophilicity. Halogens can influence biological activity through a combination of steric, electronic, and lipophilic effects. For instance, substituting with a halogen at the ortho or para position can increase lipophilicity, which may enhance the compound's ability to cross cell membranes. nih.govresearchgate.net

The electron-withdrawing nature of halogens can also alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets. The specific halogen used (F, Cl, Br, I) and its position would determine the magnitude of these effects.

Table 3: Predicted Effects of Halogen Substitution on Lipophilicity and Potency

| Halogen and Position | Predicted Lipophilicity (logP) | Predicted Potency |

|---|---|---|

| Fluoro at C2 | Increased | Potentially increased due to favorable electronic interactions. |

| Chloro at C6 | Significantly Increased | May enhance membrane permeability and target binding. nih.govresearchgate.net |

Comparison of Alkyl vs. Alkoxy Group Effects on Membrane Penetration

The substitution of alkyl or alkoxy groups on the aromatic ring can have a pronounced effect on the compound's lipophilicity and, consequently, its ability to penetrate biological membranes. Alkyl groups are non-polar and increase lipophilicity, which generally favors membrane transport. Alkoxy groups, while also increasing lipophilicity, introduce a polar oxygen atom that can act as a hydrogen bond acceptor, potentially influencing interactions with the membrane or target proteins.

The choice between an alkyl and an alkoxy group, as well as its size and position, allows for fine-tuning of the molecule's pharmacokinetic properties.

Table 4: Predicted Effects of Alkyl vs. Alkoxy Groups on Membrane Penetration

| Substituent and Position | Nature of Group | Predicted Effect on Membrane Penetration |

|---|---|---|

| Methyl at C2 | Lipophilic (Alkyl) | Increased penetration due to higher lipophilicity. |

| Methoxy at C2 | Lipophilic with H-bond acceptor (Alkoxy) | Increased penetration, with potential for specific interactions at the membrane surface. |

| Ethyl at C6 | More Lipophilic (Alkyl) | Further enhanced membrane penetration compared to methyl. |

Significance of the Acetamide Moiety in Biological Recognition

The acetamide group (-NHCOCH₃) plays a pivotal role in the biological recognition of this compound. Its ability to participate in hydrogen bonding and its specific stereoelectronic properties are crucial for effective interaction with biological macromolecules.

Contribution to Hydrogen Bonding and Protein Interactions

The acetamide moiety is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). researchgate.net This dual functionality allows it to form strong and specific hydrogen bonds with amino acid residues in the active site of a target protein, such as enzymes or receptors. These interactions are fundamental for the stable binding of the molecule and are often a key determinant of its biological activity.

The orientation of the acetamide group relative to the aromatic ring and other substituents is critical for positioning the N-H and C=O groups correctly for optimal hydrogen bonding with the protein target. nih.gov Studies on related N-phenylacetamide compounds have shown that these hydrogen bonds are crucial for their inhibitory activity against various enzymes.

Table 5: Potential Hydrogen Bonding Interactions of the Acetamide Moiety

| Acetamide Group | Role in Hydrogen Bonding | Potential Interacting Amino Acid Residues |

|---|---|---|

| N-H | Donor | Aspartate, Glutamate, Carbonyl backbone |

Modulatory Role in Biological Target Specificity

The specificity of a compound for its biological target is a cornerstone of its therapeutic potential. Derivatives of the core N-(hydroxynitrophenyl)acetamide structure have been instrumental in immunology research, particularly in studying the affinity and specificity of antibodies. Anti-(4-hydroxy-3-nitrophenyl)acetyl (NP) antibodies exhibit a phenomenon known as heterocliticity, where they bind with greater affinity to haptens analogous to the original immunizing antigen.

These antibodies, particularly those in their germline or early stages of maturation, demonstrate a higher affinity for related compounds such as (4-hydroxy-3-iodo-5-nitrophenyl)acetyl (NIP) and (4-hydroxy-3,5-dinitrophenyl)acetyl (NNP) than for NP itself. This cross-reactivity highlights a lack of stringent specificity in the initial immune response. However, as the immune response progresses, a process of affinity maturation occurs. This maturation leads to somatic hypermutations in the antibody's variable regions, which refines the binding site. Consequently, mature anti-NP antibodies exhibit reduced heterocliticity, showing a clear preference and higher specificity for the original NP hapten over its analogues. This modulation demonstrates how subtle changes in the ligand structure and receptor binding site can significantly alter biological target specificity.

Table 1: Antibody Affinity Modulation

| Hapten | Description | Binding Affinity Trend (Early vs. Mature Antibody) |

|---|---|---|

| NP | (4-hydroxy-3-nitrophenyl)acetyl | Lower affinity in early response, higher in mature response |

| NIP | (4-hydroxy-3-iodo-5-nitrophenyl)acetyl | Higher affinity in early response, lower in mature response |

| NNP | (4-hydroxy-3,5-dinitrophenyl)acetyl | Higher affinity in early response, lower in mature response |

Stereochemical Considerations in Bioactivity

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Stereochemistry dictates how a molecule fits into its biological target, influencing binding affinity and efficacy. Studies on isomers of nitrated N-(hydroxyphenyl)acetamide illustrate the profound impact of substituent placement on molecular structure and intermolecular interactions. nih.govresearchgate.net

Crystal structure analyses of N-(4-hydroxy-2-nitrophenyl)acetamide and its isomer, N-(4-hydroxy-3-nitrophenyl)acetamide, reveal significant differences in their solid-state conformations and hydrogen-bonding patterns. nih.govresearchgate.net The 2-nitro isomer is a more planar molecule. In this conformation, the amide N-H group forms an intramolecular hydrogen bond with an oxygen atom of the adjacent nitro group. The hydroxyl group, in turn, participates in an intermolecular hydrogen bond with an amide oxygen atom of a neighboring molecule, forming chains within the crystal lattice. researchgate.net

In contrast, the 3-nitro isomer is markedly less planar. nih.gov The acetamido and nitro groups are twisted out of the plane of the phenyl ring. This different spatial arrangement prevents the formation of an intramolecular N-H---O bond. Instead, its N-H group engages in an intermolecular hydrogen bond. nih.gov These structural distinctions, driven by the position of the nitro group, fundamentally alter the molecules' shape and hydrogen-bonding capabilities, which are crucial for specific interactions with biological receptors.

Table 2: Structural Comparison of N-(4-hydroxyphenyl)acetamide Isomers

| Feature | N-(4-hydroxy-2-nitrophenyl)acetamide | N-(4-hydroxy-3-nitrophenyl)acetamide |

|---|---|---|

| Molecular Planarity | More planar nih.gov | Significantly less planar nih.gov |

| N-H Hydrogen Bonding | Intramolecular (to nitro group) researchgate.net | Intermolecular (to acetamido O) nih.gov |

| OH Hydrogen Bonding | Intermolecular (to amide O) researchgate.net | Forms a bifurcated hydrogen bond nih.gov |

| Key Structural Twist | Minimal twist of substituents | Acetamido and nitro groups twisted out of the phenyl plane nih.gov |

Heterocyclic Ring System Contributions to Bioactivity

Incorporating a core pharmacophore into a heterocyclic ring system is a widely used strategy in medicinal chemistry to enhance or modify its biological activity. Heterocyclic compounds are integral to numerous biological processes and form the basis of many pharmaceuticals.

Research has demonstrated that derivatives of nitrophenyl-containing compounds can be used as precursors to synthesize complex heterocyclic systems with significant biological activity. nih.gov For instance, 5,6,7,8-tetrahydroisoquinolines and the related 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines bearing a nitrophenyl moiety have been synthesized and evaluated for their anticancer and antioxidant properties. nih.gov

The resulting heterocyclic compounds were found to possess moderate to strong anticancer activity against specific human cancer cell lines, including pancreatic (PACA2) and lung (A549) carcinoma cell lines. nih.gov Furthermore, many of the synthesized compounds exhibited high antioxidant activity. nih.gov These findings underscore the contribution of the heterocyclic framework; by constraining the conformation of the nitrophenyl-containing substituent and introducing new functional groups, the heterocyclic scaffold modulates the compound's interaction with biological targets, leading to potent cytotoxic and antioxidant effects. nih.gov

Table 3: Bioactivity of Synthesized Heterocyclic Derivatives

| Compound Type | Bioactivity | Target Cell Lines (Anticancer) |

|---|---|---|

| Tetrahydroisoquinoline derivatives | Anticancer, Antioxidant | PACA2 (Pancreatic), A549 (Lung) nih.gov |

Computational and Theoretical Investigations of N 3 Acetyl 4 Hydroxy 5 Nitrophenyl Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for forecasting the interaction between a small molecule (ligand), such as N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide, and the binding site of a target protein.

Prediction of Binding Modes and Affinities to Enzymes and Receptors

Molecular docking simulations are employed to predict how this compound might bind to the active site of various enzymes and receptors. The process involves placing the ligand in multiple conformations and orientations within the target's binding pocket and scoring each pose based on a force field. The resulting scores, often expressed as binding energy (in kcal/mol), indicate the stability of the ligand-protein complex. A lower binding energy suggests a higher binding affinity and a more stable interaction.

These simulations can screen the compound against a panel of known biological targets to hypothesize its mechanism of action. For instance, docking studies could reveal a high affinity for enzymes like cyclooxygenase or kinases, suggesting potential anti-inflammatory or anti-cancer activities, respectively. The predictive power of these models allows for the prioritization of compounds for further experimental testing. nih.gov

Table 1: Hypothetical Docking Scores for this compound with Various Protein Targets This data is illustrative and represents the type of results obtained from molecular docking studies.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| PI3Kα | 2RD0 | -8.5 | 0.58 |

| HDAC2 | 4LXZ | -7.9 | 1.20 |

| B-RAF Kinase | 4YHT | -9.1 | 0.25 |

Elucidation of Specific Active Site Interactions

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the specific interactions between the ligand and the active site residues of the protein. mdpi.com These interactions are critical for molecular recognition and biological activity. Key interactions that can be identified include:

Hydrogen Bonds: The hydroxyl (-OH), amide (-NH), and nitro (-NO2) groups of this compound are potential hydrogen bond donors and acceptors. Docking can identify specific amino acid residues (e.g., serine, threonine, aspartate) that form these crucial bonds, anchoring the ligand in the active site.

Hydrophobic Interactions: The phenyl ring of the compound can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.

Pi-Pi Stacking: The aromatic ring can also interact with the aromatic side chains of residues such as phenylalanine, tyrosine, and tryptophan through pi-pi stacking.

Understanding these specific interactions is fundamental for lead optimization, where the chemical structure of the compound can be modified to enhance its binding affinity and selectivity for the target. nih.gov

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the structural, electronic, and energetic properties of molecules with high accuracy. mdpi.com

Quantum Chemical Calculations for Molecular Geometry Optimization

One of the primary applications of DFT is to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy state on the potential energy surface. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide precise information about its bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

The optimized geometry reveals key structural features, such as the planarity of the phenyl ring and the orientation of the acetyl, hydroxyl, and nitro substituents relative to the ring. nih.gov This information is crucial as the molecule's conformation can significantly influence its ability to fit into a protein's binding site.

Table 2: Selected Optimized Geometrical Parameters for this compound (Illustrative DFT Results) This data is hypothetical and for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (amide) | 1.36 Å |

| Bond Length | C=O (acetyl) | 1.24 Å |

| Bond Length | C-O (hydroxyl) | 1.35 Å |

| Bond Length | N-O (nitro) | 1.23 Å |

| Bond Angle | C-N-H (amide) | 118.5° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to explain and predict the chemical reactivity and kinetic stability of molecules. researchgate.net The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a better electron-accepting capability.

Table 3: Calculated FMO Properties and Global Reactivity Descriptors (Illustrative DFT Results) This data is hypothetical and for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

| Chemical Hardness (η) | 1.95 |

| Chemical Softness (S) | 0.51 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. mdpi.com

A QSAR model for a series of compounds related to this compound would be developed by first calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices, and connectivity indices.

3D Descriptors: Molecular shape, volume, and surface area.

Electronic Descriptors: Dipole moment, polarizability, and outputs from quantum chemical calculations (e.g., HOMO/LUMO energies). mdpi.com

Lipophilic Descriptors: LogP, which measures hydrophobicity.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is built that correlates a subset of these descriptors with the experimentally determined biological activity (e.g., IC50 values). nih.gov The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. nih.gov Such a model could highlight that, for instance, increasing hydrophobicity and the presence of hydrogen bond donors are key to enhancing the desired biological activity.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, serves as a cornerstone in modern drug discovery and chemical research. For this compound, a hypothetical QSAR study would involve the generation of a dataset of structurally related compounds with known biological activities.

A crucial first step would be the calculation of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Examples of commonly used descriptors are outlined in the table below.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution |

| HOMO/LUMO Energies | Electron-donating/accepting capabilities | |

| Steric | Molecular Weight | Size of the molecule |

| Molar Refractivity | Volume and polarizability | |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water |

| Topological | Wiener Index | Molecular branching |

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) would be employed to build a mathematical model that correlates these descriptors with the observed biological activity. Such a model for this compound and its analogues could predict the activity of new, unsynthesized compounds, thereby guiding further research.

Identification of Key Pharmacophoric Features

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, this would involve identifying key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

The chemical structure of this compound presents several potential pharmacophoric features:

Hydrogen Bond Donors: The hydroxyl (-OH) and amide (-NH) groups.

Hydrogen Bond Acceptors: The acetyl (-C=O), nitro (-NO2), and amide carbonyl (-C=O) oxygen atoms.

Aromatic Ring: The phenyl ring, which can engage in π-π stacking interactions.

Hydrophobic Features: The acetyl methyl group.

A computational pharmacophore model would be generated by aligning a set of active molecules and identifying the common spatial arrangement of these features. This model would serve as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Donor | Hydroxyl (-OH), Amide (-NH) | Interaction with electronegative atoms in a biological target |

| Hydrogen Bond Acceptor | Carbonyl (C=O), Nitro (NO2) | Interaction with electropositive atoms in a biological target |

| Aromatic Ring | Phenyl Ring | π-π stacking, hydrophobic interactions |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or complexed with a biological target, could provide significant insights into its dynamic behavior.

A conformational analysis via MD would reveal the molecule's preferred shapes and flexibility in a biological environment. This is crucial as the conformation of a molecule often dictates its ability to bind to a target receptor. The simulation would track the trajectory of each atom, allowing for the analysis of dihedral angles and the identification of stable and transient conformations.

Furthermore, if a biological target is known, MD simulations of the ligand-protein complex can elucidate the binding dynamics. This would involve analyzing the stability of the complex, identifying key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculating the binding free energy. This information is invaluable for understanding the mechanism of action and for designing analogues with improved binding affinity.

Future Research Directions and Translational Perspectives for N 3 Acetyl 4 Hydroxy 5 Nitrophenyl Acetamide

Design and Synthesis of Novel Derivatives with Tailored Bioactivities

Future research should focus on the rational design and synthesis of novel derivatives of N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide to enhance its biological activity, selectivity, and pharmacokinetic properties. A systematic approach to structure-activity relationship (SAR) studies will be crucial in identifying key pharmacophoric features.

One promising avenue is the modification of the acetyl and nitro groups on the phenyl ring. For instance, the synthesis of a series of analogs with varying acyl groups in place of the acetyl group could modulate lipophilicity and target engagement. Similarly, the nitro group's position and electronic nature could be altered to influence the molecule's redox potential and subsequent biological effects. The synthesis of related N-phenylacetamide derivatives has been a subject of interest in the development of new therapeutic agents, including those with antidepressant and carbonic anhydrase inhibitory activities. nih.govnih.gov

Furthermore, the introduction of different substituents on the phenyl ring could lead to derivatives with improved target specificity. For example, the addition of halogen atoms or small alkyl groups could enhance binding affinity to target proteins. The synthesis of various N-(nitrophenyl) acetamide (B32628) compounds has been explored, providing a basis for the generation of a diverse chemical library for biological screening. jcbsc.orgresearchgate.net

A hypothetical library of novel derivatives could be synthesized and screened for a range of biological activities, such as anticancer and antioxidant properties, drawing inspiration from studies on other nitrophenyl-containing heterocycles. nih.gov The following interactive table outlines a potential synthetic strategy for generating such a library.

| Parent Compound | Modification Strategy | Potential Derivatives | Rationale for Modification |

| This compound | Variation of the acyl group | Propionyl, Butyryl, Benzoyl analogs | To modulate lipophilicity and cell permeability. |

| This compound | Modification of the nitro group position | Isomers with the nitro group at other positions | To investigate the impact of electronic effects on activity. |

| This compound | Introduction of substituents on the phenyl ring | Chloro, Fluoro, Methyl, Methoxy analogs | To enhance target binding and selectivity. |

| This compound | Bioisosteric replacement of the acetamide group | Thioacetamide, Sulfonamide analogs | To explore different hydrogen bonding interactions and metabolic stability. |

In-depth Mechanistic Studies of Biological Interactions

A fundamental understanding of how this compound and its derivatives interact with biological systems is paramount for their development as therapeutic agents. Future research should employ a combination of computational and experimental approaches to elucidate their mechanism of action.

Initial in silico studies, such as molecular docking, can predict potential biological targets. These computational predictions can then be validated through in vitro binding assays and enzymatic activity assays. For instance, studies on other N-phenylacetamide conjugates have successfully used molecular docking to predict their binding to carbonic anhydrase isoforms. nih.gov

Further mechanistic studies should investigate the downstream signaling pathways affected by the compound. Techniques such as Western blotting, quantitative PCR, and reporter gene assays can be used to identify changes in protein expression and gene regulation. The biological activity of nitroaromatic compounds is often linked to their ability to undergo metabolic reduction, leading to the formation of reactive intermediates. mdpi.com Investigating the metabolic fate of this compound within cells is therefore a critical area of future research.

Exploration of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects. Future preclinical studies should explore the potential synergistic effects of this compound with existing therapeutic agents, particularly in the context of cancer treatment. Phenolic compounds, in general, have been shown to exhibit synergistic interactions with anticancer chemotherapeutics. nih.govresearchgate.net

In vitro studies using various cancer cell lines could be conducted to assess the combined effect of this compound and standard-of-care chemotherapeutic drugs. The synergistic, additive, or antagonistic nature of these combinations can be determined using methods such as the isobologram analysis. Natural compounds are increasingly being investigated for their potential to enhance the efficacy of conventional anticancer drugs. mdpi.commdpi.com For example, studies have explored the synergistic effects of natural products with agents like docetaxel (B913) and doxorubicin (B1662922) in prostate cancer models. nih.gov

A potential research direction would be to investigate the combination of this compound with a well-established anticancer drug, such as cisplatin. The following table illustrates a hypothetical experimental design for such a study.

| Cell Line | Treatment Groups | Endpoint Measurement | Expected Outcome |

| A549 (Lung Carcinoma) | 1. Vehicle Control2. This compound alone3. Cisplatin alone4. Combination of both | Cell Viability (MTT Assay) | Synergistic reduction in cell viability. |

| PACA2 (Pancreatic Cancer) | 1. Vehicle Control2. This compound alone3. Gemcitabine alone4. Combination of both | Apoptosis (Annexin V/PI Staining) | Enhanced induction of apoptosis in the combination group. |

Development of Targeted Delivery Systems for Specific Biological Targets

The therapeutic efficacy of many promising compounds is often limited by poor bioavailability, off-target effects, and rapid clearance. The development of targeted delivery systems for this compound could overcome these challenges and enhance its therapeutic index. Nanoparticle-based drug delivery systems offer a promising approach for the targeted delivery of therapeutic agents. nih.govul.ie

Given the phenolic nature of this compound, encapsulation within various nanocarriers could improve its stability and solubility. Liposomes, polymeric nanoparticles, and micelles are potential delivery vehicles that can be explored. researchgate.net These nanocarriers can be further functionalized with targeting ligands, such as antibodies or peptides, to achieve specific delivery to diseased cells or tissues. mdpi.commdpi.com For instance, nanoparticles can be designed to target receptors that are overexpressed on the surface of cancer cells.

Future research should focus on the formulation and characterization of different nano-delivery systems for this compound. The in vitro and in vivo performance of these formulations in terms of drug release, cellular uptake, and therapeutic efficacy should be thoroughly evaluated. The use of materials like chitosan (B1678972) and alginate, which are sensitive to the physiological conditions of the gastrointestinal tract, could be explored for oral delivery. mdpi.comnih.gov

Integration of Advanced Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, future research should integrate advanced "omics" technologies. These high-throughput approaches can provide a comprehensive profile of the molecular changes induced by the compound.

Metabolomics, the large-scale study of small molecules, can reveal alterations in metabolic pathways following treatment with the compound. mdpi.com Untargeted metabolomics can identify novel biomarkers of drug response and toxicity. mdpi.com The metabolic profiling of aromatic compounds is an area of active research, and these methodologies could be applied to study the metabolism of this compound. nih.gov

Proteomics can be employed to identify protein expression changes and post-translational modifications, offering insights into the compound's mechanism of action. Similarly, transcriptomics can reveal changes in gene expression profiles. The integration of these omics datasets will provide a systems-level understanding of the biological impact of this compound and can aid in the identification of novel therapeutic targets and patient stratification strategies.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide, and how do they influence its reactivity?

- The compound features a nitrophenyl backbone with acetyl and hydroxyl substituents at positions 3, 4, and 4. The nitro group (-NO₂) enhances electrophilic reactivity, while the acetyl and hydroxyl groups contribute to hydrogen-bonding interactions and solubility in polar solvents. These groups also influence its stability under acidic/basic conditions, as seen in structurally similar acetamides like N-(4-Methyl-3-nitrophenyl)acetamide, where nitro and acetyl groups dictate regioselectivity in substitution reactions .

- Methodological Insight : Characterize substituent effects using computational tools (e.g., DFT calculations) paired with experimental techniques like NMR to track electronic environments .

Q. What synthetic routes are commonly employed for preparing this compound, and what intermediates are critical?

- A typical synthesis involves nitration of a precursor aromatic compound (e.g., N-acetyl-4-hydroxyphenylacetamide), followed by selective acetylation. Intermediate isolation steps are crucial to avoid over-nitration or side reactions. For example, N-(4-Methyl-3-nitrophenyl)acetamide synthesis requires controlled nitration conditions (HNO₃/H₂SO₄ at 0–5°C) to prevent decomposition .

- Methodological Insight : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- 1H NMR : The hydroxyl proton (4-OH) appears as a broad singlet (~δ 10–12 ppm), while aromatic protons split into distinct multiplets due to nitro and acetyl substituents.

- IR : Strong absorption bands for -NO₂ (~1520 cm⁻¹) and carbonyl groups (C=O at ~1680 cm⁻¹) confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) identifies molecular ions and fragmentation patterns. Similar compounds like N-(4-Bromo-5-chloro-2-methylphenyl)acetamide are validated using these techniques .

- Methodological Insight : Use deuterated DMSO for NMR to resolve hydroxyl protons, and cross-reference spectral data with structurally analogous compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for nitro-substituted acetamides?

- Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions (e.g., pH, solvent, cell lines). For example, N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide showed divergent IC₅₀ values depending on solvent polarity .

- Methodological Insight : Standardize assays using WHO-recommended protocols and include positive controls (e.g., doxorubicin for cytotoxicity). Validate results across multiple replicates and statistical models .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal binding modes to enzymes like cytochrome P450 or kinases. For instance, N-lactosylacetamide derivatives were studied using STD NMR and X-ray crystallography to map interactions with Galectin-3 .

- Methodological Insight : Combine in silico predictions with experimental validation (e.g., SPR or ITC) to quantify binding affinities .

Q. What reaction mechanisms govern the stability of this compound under varying pH conditions?

- Under acidic conditions, the nitro group may protonate, increasing electrophilicity and susceptibility to hydrolysis. Alkaline conditions can deacetylate the compound, forming reactive phenolic intermediates. Similar behavior is observed in N-(4-Hydroxy-2-nitrophenyl)acetamide, where pH-dependent degradation pathways were mapped using UV-Vis and LC-MS .

- Methodological Insight : Conduct accelerated stability studies (ICH guidelines) and track degradation products via LC-MS/MS .

Q. How does the substitution pattern on the phenyl ring affect the compound’s photophysical properties?

- Nitro and acetyl groups induce bathochromic shifts in UV-Vis spectra due to extended π-conjugation. For example, N-(4-Methyl-3-nitrophenyl)acetamide absorbs at λₘₐₐ ~320 nm, while halogenated analogs (e.g., bromo substituents) show red-shifted absorption .

- Methodological Insight : Compare experimental absorbance data with TD-DFT calculations to correlate structure with photophysical behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.